
2-Benzyl-2,4-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2,4-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a colorless or light yellow liquid that is soluble in many organic solvents such as ethanol, ether, and acetone . This compound is part of the 1,3-dioxolane family, which are cyclic acetals commonly used as protective groups in organic synthesis .
Métodos De Preparación
2-Benzyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-Benzyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-Benzyl-2,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2,4-dimethyl-1,3-dioxolane involves its role as a protective group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, protecting them from unwanted reactions during multi-step synthesis . The stability of the acetal group is due to the formation of a five-membered ring, which is less prone to hydrolysis under basic conditions . The deprotection process involves acid-catalyzed hydrolysis, where the acetal group is cleaved to regenerate the original carbonyl compound .
Comparación Con Compuestos Similares
2-Benzyl-2,4-dimethyl-1,3-dioxolane can be compared with other similar compounds in the 1,3-dioxolane family, such as:
2-Methyl-2-phenyl-1,3-dioxolane: Similar in structure but with a phenyl group instead of a benzyl group.
2,2-Dimethyl-1,3-dioxolane: Lacks the benzyl group, making it less bulky and potentially less stable.
2-Benzyl-1,3-dioxolane: Similar but without the additional methyl groups, which may affect its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric hindrance and stability, making it a valuable protective group in organic synthesis .
Propiedades
Número CAS |
6282-34-4 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-benzyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-10-9-13-12(2,14-10)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
UWMOKVJOXOJKIX-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


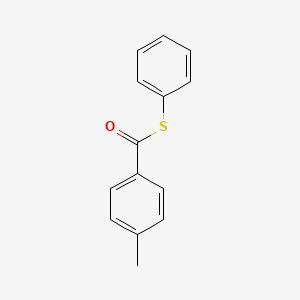
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

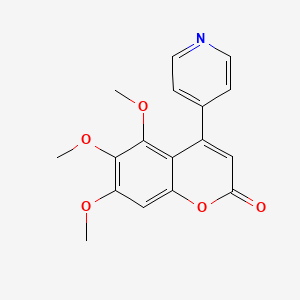

![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
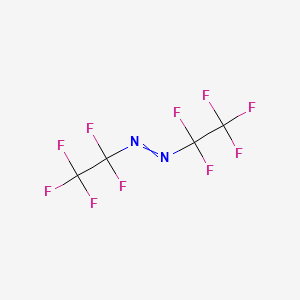
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
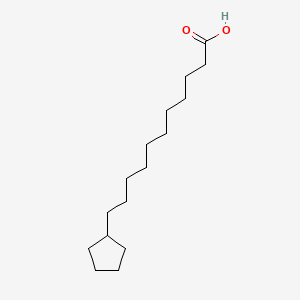
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)

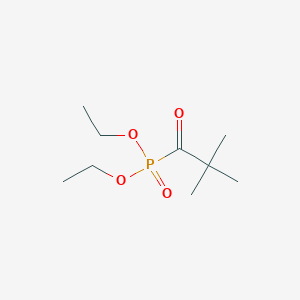
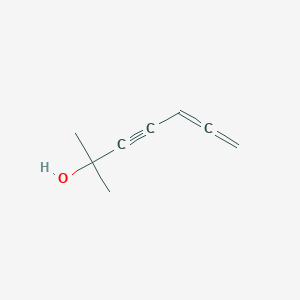
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
